REACTION_CXSMILES
|
C(=O)([O-])[O-].[Cs+].[Cs+].[Cl:7][C:8]1[CH:9]=[C:10]([OH:15])[CH:11]=[CH:12][C:13]=1[Cl:14].[F:16][C:17]1[CH:18]=[CH:19][C:20](I)=[C:21]([CH:25]=1)[C:22]([OH:24])=[O:23].Cl>C1(C)C=CC=CC=1.O.CCOC(C)=O.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Cl:7][C:8]1[CH:9]=[C:10]([CH:11]=[CH:12][C:13]=1[Cl:14])[O:15][C:20]1[CH:19]=[CH:18][C:17]([F:16])=[CH:25][C:21]=1[C:22]([OH:24])=[O:23] |f:0.1.2,9.10.11|
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)I
|
Name
|
cesium carbonate
|
Quantity
|
6.37 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
3.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.26 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC(=C(C(=O)O)C1)I
|
Name
|
copper (II) trifluoromethanesulfonate
|
Quantity
|
89 mg
|
Type
|
catalyst
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the mixture for 5 min.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Under N2 in a round-bottomed flask fitted with a reflux condenser and magnetic stirrer
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Type
|
CUSTOM
|
Details
|
according to the method in Collection of Czechoslovakian Chemical Communications, 1975, vol. 40, p728)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
eluting with CHCl3:CH3OH:AcOH (9:1:0.5)
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
EXTRACTION
|
Details
|
re-extracted with additional EtOAc
|
Type
|
WASH
|
Details
|
washed with H2O and saturated NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave a dark brown colored oil, 2.6 g
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(OC2=C(C(=O)O)C=C(C=C2)F)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |